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Compound of Interest

Compound Name: Spiro[3.4]octan-2-amine

Cat. No.: B15276584

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, physicochemical
properties, and potential synthetic pathways for Spiro[3.4]octan-2-amine. Due to the limited
availability of direct experimental data for this specific molecule, this guide leverages data from
analogous compounds and predictive models to offer a comprehensive profile for research and
development purposes.

Molecular Structure and Identification

Spiro[3.4]octan-2-amine is a saturated bicyclic amine with a unique three-dimensional
structure conferred by the spirocyclic fusion of a cyclobutane and a cyclopentane ring. The
amine functional group is located at the 2-position of the cyclobutane ring.
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Identifier Value
IUPAC Name spiro[3.4]octan-2-amine[1]
CAS Number 1478750-83-2[1]

Molecular Formula

CsHisNJ[1]

Molecular Weight

125.21 g/mol [1]

Canonical SMILES

C1CCC2(C1)CC(C2)N[1]

InChl

INChl=1S/C8H15N/c9-7-5-8(6-7)3-1-2-4-
8/h7H,1-6,9H2[1]

InChlKey

DBWKHVQKNDFCGG-UHFFFAOYSA-N[1]

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of Spiro[3.4]octan-

2-amine. These values are computationally derived and provide a valuable starting point for

experimental design.

Property Predicted Value
XLogP3 1.9[1]

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 0

Exact Mass

125.120449483[1]

Monoisotopic Mass

125.120449483[1]

Topological Polar Surface Area 26 A[1]

Heavy Atom Count 9

Complexity 106[1]
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Spectroscopic Data (Predicted)

While experimental spectra for Spiro[3.4]octan-2-amine are not readily available, the
expected spectroscopic features can be predicted based on the known behavior of primary
amines and spiroalkanes.

1H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the
presence of multiple diastereotopic protons.

Predicted Chemical Shift

Proton Environment Multiplicity
(6, ppm)

-NH:z 1.0-25 Broad singlet

-CH(NH2) 3.0-35 Multiplet

Cyclobutane CH: 1.8-2.8 Multiplets

Cyclopentane CH:z 14-19 Multiplets

13C NMR Spectroscopy

The carbon NMR spectrum will reflect the eight distinct carbon environments in the molecule.

Carbon Environment Predicted Chemical Shift (6, ppm)
Spiro C 45 - 55
-C(NH-2) 50 - 60
Cyclobutane CH: 25-40
Cyclopentane CH:z 20-35

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic peaks for a primary amine.
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Predicted Wavenumber

Functional Group Vibration
(cm™)
Symmetric & Asymmetric
N-H 3300 - 3500 (two bands)[2]
Stretch
N-H Scissoring (Bend) 1590 - 1650[3]
C-N Stretch 1000 - 1250
C-H Stretch (sp3) 2850 - 3000

Mass Spectrometry

The electron ionization (El) mass spectrum is expected to show a molecular ion peak (M*) at
m/z 125. The fragmentation pattern will likely be dominated by alpha-cleavage adjacent to the
amine, leading to the loss of alkyl radicals.

lon m/z (Predicted) Fragmentation Pathway
[M]*+ 125 Molecular lon

[M-H]* 124 Loss of a hydrogen radical
[M-CHs]* 110 Alpha-cleavage

[M-CzHs]* 96 Alpha-cleavage

Alpha-cleavage with
2= 2
[CH2=NH]* 30
rearrangement

Experimental Protocols

While a specific, validated synthesis for Spiro[3.4]Joctan-2-amine is not published, a plausible
synthetic route can be devised based on established organic chemistry reactions. A potential
pathway involves the synthesis of the corresponding ketone, followed by oxime formation and

subsequent reduction.

Synthesis of Spiro[3.4]Joctan-2-one
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A common method for the synthesis of spiro ketones is the [2+2] cycloaddition of a ketene to a
cyclic alkene.

Protocol: Synthesis of Spiro[3.4]octan-2-one

» Reactants: Methylenecyclopentane, Dichloroacetyl chloride, Triethylamine, Zinc dust, Acetic
acid.

e Procedure: a. To a solution of methylenecyclopentane and triethylamine in a suitable aprotic
solvent (e.g., diethyl ether or THF) at 0°C, slowly add dichloroacetyl chloride. b. Stir the
reaction mixture at room temperature for 12-24 hours. c. Filter the triethylamine
hydrochloride salt and concentrate the filtrate under reduced pressure. d. To the crude
dichloroketone adduct dissolved in acetic acid, add zinc dust in portions. e. Heat the mixture
to reflux for 2-4 hours to effect reductive dechlorination. f. Cool the reaction, dilute with water,
and extract the product with an organic solvent. g. Purify the resulting Spiro[3.4]octan-2-one
by column chromatography or distillation.

Synthesis of Spiro[3.4]octan-2-one Oxime

The ketone can be converted to its oxime, a precursor to the amine.
Protocol: Synthesis of Spiro[3.4]octan-2-one Oxime
e Reactants: Spiro[3.4]octan-2-one, Hydroxylamine hydrochloride, Sodium acetate or Pyridine.

e Procedure: a. Dissolve Spiro[3.4]octan-2-one in ethanol. b. Add an aqueous solution of
hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to act as an acid
scavenger. c. Heat the mixture to reflux for 1-3 hours. d. Monitor the reaction by TLC. e.
Upon completion, cool the reaction mixture and add water to precipitate the oxime. f. Collect
the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol/water).

Reduction of Spiro[3.4]octan-2-one Oxime to
Spiro[3.4]octan-2-amine

The final step is the reduction of the oxime to the primary amine.

Protocol: Reduction of Spiro[3.4]octan-2-one Oxime
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e Reactants: Spiro[3.4]octan-2-one oxime, Reducing agent (e.g., Lithium aluminum hydride
(LiAIH4) or Sodium in ethanol).

e Procedure (using LiAlH4): a. In a flame-dried flask under an inert atmosphere (e.g., nitrogen
or argon), suspend LiAlH4 in anhydrous diethyl ether or THF. b. Cool the suspension to 0°C
and slowly add a solution of the oxime in the same solvent. c. After the addition is complete,
allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. d. Cool
the reaction to 0°C and carefully quench the excess LiAlH4 by the sequential addition of
water, 15% aqueous NaOH, and then more water (Fieser workup). e. Filter the resulting
aluminum salts and wash thoroughly with ether. f. Dry the combined organic phases over an
anhydrous drying agent (e.g., Na=S0a), filter, and concentrate under reduced pressure to
yield Spiro[3.4]octan-2-amine. g. Further purification can be achieved by distillation or
conversion to a hydrochloride salt followed by recrystallization.

Potential Applications in Drug Discovery

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-
dimensional nature which can lead to improved target selectivity and metabolic stability. Spiro
amines, in particular, have been explored for a variety of therapeutic applications.

o Central Nervous System (CNS) Agents: The rigid conformation of spiro-amines can facilitate
specific interactions with receptors and ion channels in the CNS. Some spiro and bicyclic
aliphatic amines have been investigated as analgesics.[4]

e Antimicrobial Agents: Spiro-heterocyclic compounds, including those with amine
functionalities, have shown promise as antibacterial and antifungal agents.[5]

o Enzyme Inhibitors: The unique spatial arrangement of functional groups on a spirocyclic core
can be exploited to design potent and selective enzyme inhibitors. For instance, spiro-
heterocyclic steroids have been developed as enzyme inhibitors for cancer therapy.[6]

The logical workflow for the potential synthesis and downstream analysis of Spiro[3.4]octan-2-
amine is depicted in the following diagram.
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Caption: Proposed synthesis and analysis workflow for Spiro[3.4]octan-2-amine.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15276584?utm_src=pdf-body-img
https://www.benchchem.com/product/b15276584?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15276584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Spiro[3.4]octan-2-amine represents a structurally intriguing building block for medicinal
chemistry and materials science. While direct experimental data is sparse, this guide provides
a robust foundation for its synthesis, characterization, and potential applications based on
established chemical principles and data from related compounds. Further experimental
validation of the predicted properties and synthetic routes is warranted to fully explore the
potential of this unique molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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